Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt is a complex organic compound known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes benzenesulfonic acid groups and triazine rings, making it a versatile chemical with multiple functionalities.
Properties
CAS No. |
4028-32-4 |
|---|---|
Molecular Formula |
C28H30Cl2N10Na2O10S2 |
Molecular Weight |
847.6 g/mol |
IUPAC Name |
disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H32Cl2N10O10S2.2Na/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;;/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
HAHRMQHHDYEVCF-SEPHDYHBSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt involves several steps The process typically starts with the sulfonation of benzene to form benzenesulfonic acidThe final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process involves the use of concentrated sulfuric acid for sulfonation and various organic solvents for the subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various organic solvents for the substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonic acid and amine derivatives, which have applications in different fields such as dye manufacturing and pharmaceuticals .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups allow it to act as a strong acid, facilitating proton transfer reactions. The triazine rings enable it to participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the triazine rings.
Triazine-based compounds: Compounds such as cyanuric chloride, which contain triazine rings but do not have the sulfonic acid groups.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt lies in its combination of sulfonic acid groups and triazine rings, which provide it with a wide range of chemical reactivity and applications. This dual functionality makes it a valuable compound in various fields of research and industry .
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